

2-Bromo-5-hydroxypyridine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

Cat. No.: B6593415

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CAS Number: 55717-45-8

This technical guide provides an in-depth overview of **2-Bromo-5-hydroxypyridine**, a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research. The document details its chemical properties, spectroscopic data, synthesis protocols, and its application in drug development, with a focus on its role as a precursor in the synthesis of kinase inhibitors and other therapeutic agents.

Chemical and Physical Properties

2-Bromo-5-hydroxypyridine, also known as 6-Bromo-3-pyridinol, is a white to off-white crystalline solid.^{[1][2]} Its structure, featuring a pyridine ring substituted with a bromine atom and a hydroxyl group, imparts unique reactivity, making it a valuable intermediate in organic synthesis.^[3]

Property	Value	Reference(s)
CAS Number	55717-45-8	[4]
Molecular Formula	C5H4BrNO	[2]
Molecular Weight	174.00 g/mol	[2]
Appearance	White to off-white powder/crystal	[1]
Melting Point	138 °C	[2]
Purity	>98.0% (GC)	[2]

Spectroscopic Data

The structural elucidation of **2-Bromo-5-hydroxypyridine** is supported by various spectroscopic techniques. While specific spectra for the title compound are not readily available in all databases, representative data for closely related brominated hydroxypyridines and brominated pyridines provide valuable reference points for characterization.

Technique	Key Features
^1H NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the positions of the bromine and hydroxyl substituents.
^{13}C NMR	The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring, with the carbons attached to the bromine and hydroxyl groups exhibiting characteristic chemical shifts.
FT-IR	The infrared spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically broad, around 3300-3600 cm^{-1}), C-H stretching of the aromatic ring (around 3000-3100 cm^{-1}), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm^{-1} region), and the C-Br stretching vibration (typically in the lower wavenumber region).[5]
Mass Spectrometry	The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ^{79}Br and ^{81}Br) will be observed for the molecular ion and bromine-containing fragments.

Synthesis of 2-Bromo-5-hydroxypyridine

Several synthetic routes to **2-Bromo-5-hydroxypyridine** have been reported, often involving the bromination of a suitable pyridine precursor. A general approach involves the diazotization of 2-amino-5-hydroxypyridine followed by a Sandmeyer-type reaction with a bromide source.

Experimental Protocol: Synthesis from 2-Amino-5-hydroxypyridine (Illustrative)

Materials:

- 2-Amino-5-hydroxypyridine
- Hydrobromic acid (48%)
- Sodium nitrite
- Copper(I) bromide
- Sodium hydroxide
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-amino-5-hydroxypyridine in aqueous hydrobromic acid at 0-5 °C.
- Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
- Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Neutralize the reaction mixture with a sodium hydroxide solution.
- Extract the product with diethyl ether.

- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **2-Bromo-5-hydroxypyridine**.

Applications in Drug Discovery and Development

2-Bromo-5-hydroxypyridine is a key starting material and intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to functionalize both the bromine and hydroxyl groups, allowing for the construction of complex molecular architectures.

Role in Kinase Inhibitor Synthesis

A significant application of **2-Bromo-5-hydroxypyridine** and its derivatives is in the development of kinase inhibitors. The pyridine core can serve as a scaffold that interacts with the hinge region of the kinase ATP-binding site. The bromine atom is particularly useful for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of **2-Bromo-5-hydroxypyridine** with a generic arylboronic acid.

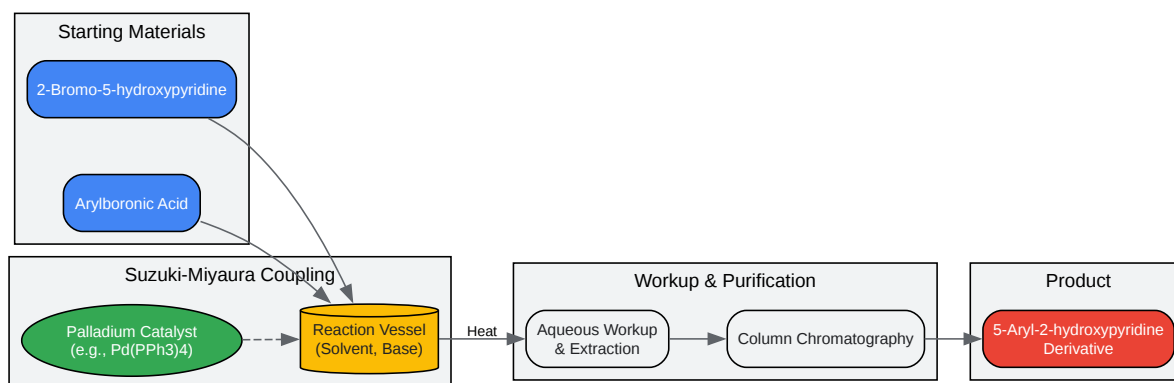
Materials:

- **2-Bromo-5-hydroxypyridine**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)

- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask, add **2-Bromo-5-hydroxypyridine** (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.^{[6][7]}



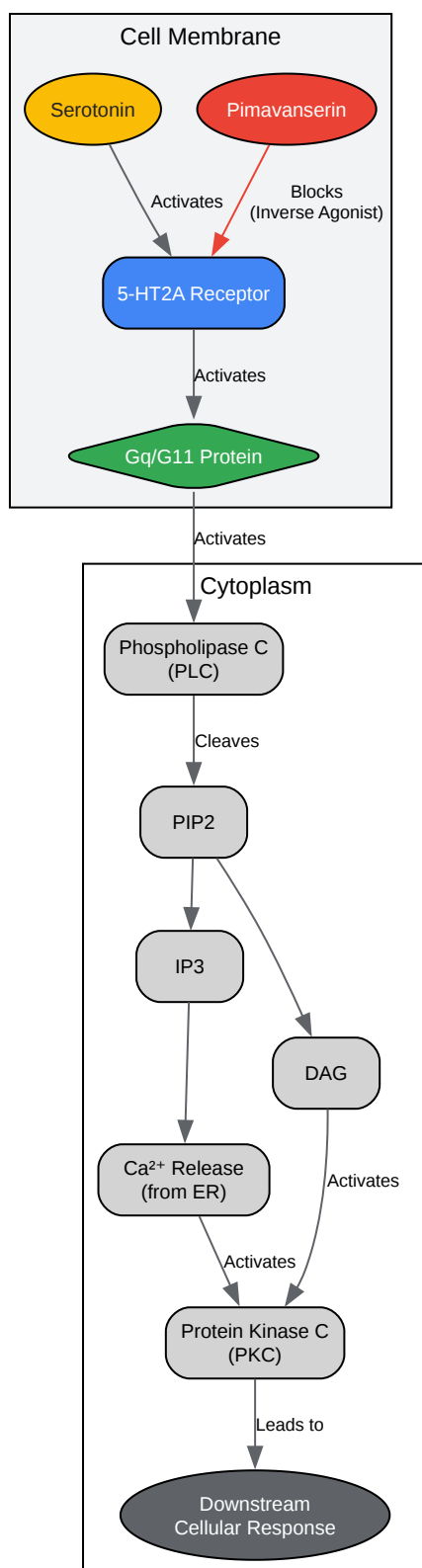
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A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Precursor to Pimavanserin and the 5-HT_{2A} Receptor Signaling Pathway

While not a direct precursor, the closely related 2-amino-5-bromopyridine is a key intermediate in some synthetic routes to Pimavanserin, a drug used to treat hallucinations and delusions associated with Parkinson's disease psychosis.[8][9] Pimavanserin acts as an inverse agonist and antagonist at the serotonin 5-HT_{2A} receptors.[1][10] Understanding the signaling pathway of this receptor is crucial for drug development professionals.

The 5-HT_{2A} receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[11] Upon activation by serotonin, the receptor initiates a cascade of intracellular events. Pimavanserin, by acting as an inverse agonist/antagonist, blocks this signaling cascade.



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The 5-HT2A receptor signaling pathway and the inhibitory action of Pimavanserin.

Conclusion

2-Bromo-5-hydroxypyridine is a highly valuable and versatile building block for researchers in drug discovery and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse compound libraries. Its role as a precursor to compounds targeting important signaling pathways, such as the serotonin system, highlights its significance in the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientists in the field.

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References

- 1. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 5. azooptics.com [azooptics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
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